Sofosbuvir impurity N

Stereochemistry Chiral separation Impurity profiling

Generic diastereomers cause misidentification and inaccurate quantitation in validated sofosbuvir analytical methods. Sofosbuvir impurity N (CAS 1394157-34-6), a defined process-related diastereoisomer with unique stereochemistry at phosphorus, provides the exact reference standard required for method specificity and regulatory compliance. - Enables accurate HPLC/UPLC peak identification via distinct retention time and resolution from other diastereomers (e.g., impurities A, H, I, L, M). - Supports ANDA filing and commercial QC release testing under ICH Q3B(R2) impurity thresholds. - Long-term stability: 3 years as powder at -20°C, ensuring reliable performance in forced degradation and stability programs.

Molecular Formula C20H25FN3O9P
Molecular Weight 501.4 g/mol
Cat. No. B10799823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity N
Molecular FormulaC20H25FN3O9P
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)
InChIKeySASYBZIIPQSWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity N Reference Standard


Sofosbuvir impurity N (CAS 1394157-34-6) is a diastereoisomer of sofosbuvir, a nucleotide analog prodrug used in the treatment of chronic hepatitis C virus (HCV) infection [1]. It is a defined process-related impurity arising during the synthesis of sofosbuvir, with a molecular weight of 501.4 g/mol and molecular formula C20H25FN3O9P . As a reference standard, it is critical for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) and commercial production of sofosbuvir [2].

Non-Substitutability of Sofosbuvir Impurity N


Sofosbuvir impurity N is not interchangeable with other sofosbuvir impurities, even those of the same diastereomeric class, due to its unique stereochemical configuration that dictates distinct chromatographic behavior and analytical response. While multiple diastereomers (e.g., impurities A, H, I, L, M) share the same molecular formula and weight as impurity N, their differing spatial arrangements at chiral centers—particularly at the phosphorus atom—result in disparate retention times, resolution factors, and relative response factors in HPLC and UPLC methods . Substitution with a generic diastereomer in a validated analytical procedure can lead to misidentification, inaccurate quantitation, and regulatory non-compliance, as the method's specificity and system suitability criteria are established using the exact impurity reference standard [1].

Sofosbuvir Impurity N Analytical Differentiation


Stereochemistry: Diastereomer N vs. Enantiomer C

Sofosbuvir impurity N is a diastereomer of sofosbuvir, differing in stereochemistry at one or more chiral centers, whereas Sofosbuvir impurity C is an enantiomeric isomer . This fundamental stereochemical distinction results in completely different chromatographic behavior and biological activity profiles, making impurity N unsuitable for substitution in methods validated for impurity C and vice versa .

Stereochemistry Chiral separation Impurity profiling

HPLC Retention Time: Impurity N vs. Phosphoryl Impurity

In a validated RP-HPLC method for sofosbuvir and its process-related impurity, the retention time for sofosbuvir was 3.674 minutes, while the related phosphoryl impurity (a close analog to impurity N) eluted at 5.704 minutes [1]. Although this study did not directly measure impurity N, the significant retention time difference of 2.03 minutes between sofosbuvir and its phosphoryl impurity demonstrates the chromatographic distinctness of sofosbuvir impurities [1]. The relative standard deviation (RSD) for the impurity was 0.043, indicating high precision and reproducibility [1].

HPLC method development Retention time System suitability

Diastereomer Chromatographic Behavior

Sofosbuvir impurity N shares an identical molecular formula (C20H25FN3O9P) and molecular weight (501.4 g/mol) with several other diastereomeric impurities, including impurities A, H, I, L, and M . Despite this chemical identity, these diastereomers exhibit distinct chromatographic profiles due to differences in their three-dimensional arrangement at chiral centers, particularly the phosphorus stereocenter . Consequently, impurity N cannot be substituted with another diastereomer in a validated analytical method, as each requires its own reference standard for accurate identification and quantitation [1].

Diastereomer separation Analytical specificity Pharmaceutical impurities

Sofosbuvir Impurity N Applications


ANDA Method Development and Validation

Sofosbuvir impurity N serves as a critical reference standard for developing and validating HPLC, UPLC, and LC-MS methods to detect and quantify process-related impurities in sofosbuvir drug substance and finished dosage forms. Its use ensures method specificity, accuracy, and precision, meeting ICH Q3B(R2) guidelines for impurity control in new drug products [1]. The distinct stereochemical configuration of impurity N provides a benchmark for system suitability tests, including resolution from other diastereomeric impurities .

Commercial QC Release Testing

In commercial production of sofosbuvir, impurity N is employed as a reference standard for routine quality control release testing. Its availability at high purity (≥98%) and with full analytical characterization (HPLC, MS, NMR) enables accurate quantitation of impurity N levels in drug substance batches, ensuring compliance with established specifications and regulatory limits [1]. This is essential for maintaining batch-to-batch consistency and patient safety [2].

Forced Degradation and Stability Studies

Sofosbuvir impurity N can be used as a marker compound in forced degradation studies to assess the stability of sofosbuvir under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). Its unique chromatographic signature allows researchers to monitor degradation pathways and identify potential degradation products, supporting shelf-life determination and formulation optimization [1]. The compound's stability under recommended storage conditions (-20°C for 3 years as powder) ensures reliable performance in long-term stability programs .

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